molecular formula C5H4N4 B1367300 1H-pyrazolo[3,4-b]pyrazine CAS No. 272-60-6

1H-pyrazolo[3,4-b]pyrazine

Cat. No. B1367300
CAS RN: 272-60-6
M. Wt: 120.11 g/mol
InChI Key: DDZGQYREBDXECY-UHFFFAOYSA-N
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Description

1H-pyrazolo[3,4-b]pyrazine is a derivative of pyrazoloquinoline . It has been identified as a highly selective SHP2 allosteric inhibitor .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyrazine involves various methods, including Friedländer condensation . In one study, a 1H-pyrazolo[3,4-b]pyrazine derivative was synthesized using the SHP2 allosteric inhibitor IACS-13909 as a lead drug for structural derivation and modification .


Molecular Structure Analysis

The molecular formula of 1H-pyrazolo[3,4-b]pyrazine is C5H4N4 . Its molecular weight is 120.11 g/mol . The compound has a topological polar surface area of 54.5 Ų . The structure of 1H-pyrazolo[3,4-b]pyrazine includes a pyrrole ring and a pyrazine ring .


Physical And Chemical Properties Analysis

1H-pyrazolo[3,4-b]pyrazine has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 120.043596145 g/mol .

Scientific Research Applications

Biomedical Applications

  • Scientific Field : Biomedical Research
  • Summary of Application : 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 1H-pyrazolo[3,4-b]pyrazine, have been synthesized and studied for their potential biomedical applications .
  • Methods of Application : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
  • Results or Outcomes : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

TRK Inhibitors

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their activities to inhibit Tropomyosin receptor kinases (TRKs), which are associated with the proliferation and differentiation of cells .
  • Methods of Application : Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized .
  • Results or Outcomes : Among them, compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .

Neurodegenerative Disorders

  • Scientific Field : Neurology
  • Summary of Application : Pyrazolines, including derivatives of 1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine, have shown potential applications in the treatment of neurodegenerative disorders.
  • Methods of Application : These compounds have been synthesized and evaluated for their anticholinesterase effects.
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source.

Organic Light Emitting Devices

  • Scientific Field : Material Science
  • Summary of Application : Certain pyrazolo[3,4-b]pyrazines have wide applications in the chemical industry such as organic light emitting devices .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Fluorescent Sensors

  • Scientific Field : Analytical Chemistry
  • Summary of Application : Pyrazolo[3,4-b]pyrazines are used in fluorescent sensors .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Nonlinear Optical Materials

  • Scientific Field : Optics
  • Summary of Application : Pyrazolo[3,4-b]pyrazines are used in nonlinear optical materials .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Agriculture

  • Scientific Field : Agriculture
  • Summary of Application : Pyrrolopyrazine derivatives, which include 1H-pyrazolo[3,4-b]pyrazine, have potential use in agriculture .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Metal Organic Materials

  • Scientific Field : Material Science
  • Summary of Application : Certain pyrazolo[3,4-b]pyrazines are used in metal organic materials .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Disperse Dyes

  • Scientific Field : Textile Industry
  • Summary of Application : Pyrazolo[3,4-b]pyrazines are used in disperse dyes .
  • Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes of this application are not provided in the source .

Future Directions

Future research on 1H-pyrazolo[3,4-b]pyrazine may focus on its potential as a multiacting molecule capable of inhibiting tubulin and kinases simultaneously . There is also interest in developing new synthetic methods for pyrrolopyrazines .

properties

IUPAC Name

1H-pyrazolo[3,4-b]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4/c1-2-7-5-4(6-1)3-8-9-5/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZGQYREBDXECY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70512807
Record name 1H-Pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrazolo[3,4-b]pyrazine

CAS RN

272-60-6
Record name 1H-Pyrazolo[3,4-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70512807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,7-Diaza-1H-indazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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